Product packaging for Tributylstannyltrimethylsilane(Cat. No.:CAS No. 17955-46-3)

Tributylstannyltrimethylsilane

Cat. No.: B097056
CAS No.: 17955-46-3
M. Wt: 363.2 g/mol
InChI Key: MZUUBYSIDDKUKE-UHFFFAOYSA-N
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Description

Tributylstannyltrimethylsilane is a useful research compound. Its molecular formula is C15H36SiSn and its molecular weight is 363.2 g/mol. The purity is usually 95%.
The exact mass of the compound (Tributylstannyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H36SiSn B097056 Tributylstannyltrimethylsilane CAS No. 17955-46-3

Properties

InChI

InChI=1S/3C4H9.C3H9Si.Sn/c3*1-3-4-2;1-4(2)3;/h3*1,3-4H2,2H3;1-3H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUUBYSIDDKUKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)CCCC.C[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36SiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17955-46-3
Record name trimethyl(tributylstannyl)silane
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Characterization and Purity Assessment of Synthesized Tributylstannyltrimethylsilane

Following synthesis, the identity and purity of Tributylstannyltrimethylsilane must be rigorously confirmed. This is accomplished through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the presence of the tributyl and trimethylsilyl (B98337) groups. amazonaws.com For certain complex silylstannanes, dynamic NMR spectroscopy can be employed to study conformational changes or enantiomerization processes. lookchem.com

Mass spectrometry (MS) is used to determine the molecular weight of the compound, further confirming its identity. Techniques such as Field Desorption Mass Spectrometry (FD-MS) are utilized to analyze organometallic compounds. amazonaws.com

The purity of the synthesized product is often assessed using chromatographic methods. Gas Chromatography (GC), frequently coupled with a mass spectrometer (GC-MS), is a standard technique for separating volatile impurities and quantifying the purity of the final liquid product. For the removal of organotin impurities that may persist after synthesis, specialized chromatographic techniques have been developed. One such method employs a stationary phase of potassium carbonate-silica, which has been shown to be highly effective for this purpose. lookchem.com

The physical properties of this compound are also key characteristics. It is a colorless liquid under standard conditions. lookchem.com

Property Value
Molecular Formula C₁₅H₃₆SiSn lookchem.com
Molecular Weight 363.24 g/mol lookchem.comspeciation.net
Appearance Colorless liquid lookchem.com
Boiling Point 102-103 °C at 0.5 mmHg speciation.netsigmaaldrich.com
Density 1.04 g/mL at 25 °C speciation.netsigmaaldrich.com
Refractive Index n20/D 1.488 speciation.netsigmaaldrich.com

A summary of the analytical techniques used for characterization and purity assessment is provided below.

Technique Purpose Reference
¹H NMR SpectroscopyStructural elucidation (proton environment) amazonaws.com
¹³C NMR SpectroscopyStructural elucidation (carbon framework) amazonaws.com
Mass Spectrometry (FD-MS)Molecular weight determination amazonaws.com
Gas Chromatography (GC)Purity assessment and separation of volatile impuritiesStandard analytical method
Column ChromatographyPurification (e.g., removal of organotin impurities) lookchem.commpg.de

Reaction Mechanisms Involving Tributylstannyltrimethylsilane

Mechanistic Pathways in Cross-Coupling Reactions

The reactivity of tributylstannyltrimethylsilane in cross-coupling reactions is primarily dictated by the nature of the metal catalyst employed. Palladium, nickel, and copper are the most common metals used to facilitate these transformations, each exhibiting distinct mechanistic nuances. ikm.org.my

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling)

The Stille coupling reaction is a powerful and widely used method in organic synthesis for forming carbon-carbon bonds. numberanalytics.com When this compound is utilized in a Stille-type reaction, it enables the transfer of a trimethylsilyl (B98337) group to an organic electrophile. psgcas.ac.in The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetallation, and reductive elimination. ikm.org.mynrochemistry.com

The catalytic cycle initiates with the oxidative addition of an organic halide or pseudohalide (R-X) to a low-valent palladium(0) complex. wikipedia.orgwiley-vch.de This step involves the insertion of the palladium center into the carbon-halogen bond, which results in the formation of a square planar palladium(II) species. wiley-vch.delibretexts.org The oxidation state of palladium changes from 0 to +2. youtube.com The reactivity of the organic halide in this step generally follows the order I > Br > Cl. nih.gov

Following oxidative addition, the transmetallation step occurs, which is often the rate-determining step of the catalytic cycle. psgcas.ac.inwikipedia.org In this crucial stage, the trimethylsilyl group is transferred from this compound to the palladium(II) complex. ikm.org.mynumberanalytics.com The organostannane coordinates to the palladium center, and the trimethylsilyl group is subsequently transferred, leading to the elimination of a tributyltin halide. psgcas.ac.inwikipedia.org This results in the formation of a new palladium(II) intermediate where the halide has been replaced by the trimethylsilyl group. ikm.org.my The mechanism of transmetallation can be influenced by the substrates and reaction conditions, with an associative mechanism being common where the organostannane coordinates to the palladium via a double bond. wikipedia.org

The final step of the catalytic cycle is reductive elimination. ikm.org.mynrochemistry.com The palladium(II) intermediate, now bearing both the organic group (R) and the trimethylsilyl group, undergoes a concerted process to form the desired carbon-silicon bond in the product (R-SiMe₃). psgcas.ac.inwikipedia.org Concurrently, the palladium center is reduced from its +2 oxidation state back to the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. ikm.org.myyoutube.com For reductive elimination to occur, the two groups to be coupled must be in a cis orientation on the palladium center. wikipedia.orglibretexts.org

Nickel-Catalyzed Reactions

Nickel catalysts are also effective in mediating cross-coupling reactions with this compound. ikm.org.my While the fundamental steps of oxidative addition, transmetallation, and reductive elimination are analogous to the palladium-catalyzed cycle, nickel catalysts often exhibit different reactivity profiles. unife.it They can be more effective for coupling less reactive electrophiles. ikm.org.my Mechanistic studies have shown that nickel-catalyzed cross-couplings can proceed through various pathways, including those involving radical intermediates and different oxidation states of nickel, such as Ni(I)/Ni(III) cycles. nih.govnih.govresearchgate.net The specific mechanism is often dependent on the ligands used in the catalytic system. rsc.org

Copper-Catalyzed Reactions

Copper-catalyzed cross-coupling reactions provide an alternative to palladium- and nickel-based systems. rsc.org These reactions have a long history, with early examples known as the Ullmann reaction. tcichemicals.com Modern advancements have led to the development of more practical copper-catalyzed methods that can operate under milder conditions. tcichemicals.com The mechanistic pathways for copper-catalyzed couplings involving organostannanes can differ significantly from those of palladium and nickel. Proposed mechanisms often involve Cu(I)/Cu(III) catalytic cycles, although the exact elementary steps can be complex and are a subject of ongoing research. nih.govpsu.edu Some copper-catalyzed reactions can even proceed without the need for specialized ligands. psu.edu

Data Tables

Table 1: Key Steps in Palladium-Catalyzed Stille Coupling

StepDescriptionChange in Palladium Oxidation State
Oxidative Addition An organic halide adds to the Pd(0) catalyst. nrochemistry.com0 to +2 youtube.com
Transmetallation The organic group from the organostannane replaces the halide on the palladium complex. ikm.org.myNo Change
Reductive Elimination The two organic groups are coupled, and the Pd(0) catalyst is regenerated. nrochemistry.com+2 to 0 youtube.com

An in-depth examination of this compound reveals its significant role as a versatile reagent in organic synthesis, particularly in the construction of complex molecular architectures. This article focuses on the specific reaction mechanisms involving this organometallic compound, detailing its utility in bis-functionalization reactions, the generation of highly reactive intermediates, and its involvement in various activation processes.

Spectroscopic Data

The structural characterization of Tributylstannyltrimethylsilane is routinely performed using nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.orgrsc.orgorganicchemistrydata.orgmdpi.comsigmaaldrich.com

NucleusChemical Shift (δ) [ppm]Multiplicity
¹H (Si(CH₃)₃)~0.1s
¹H (Sn(CH₂CH₂CH₂CH₃)₃)~0.8-1.6m
¹³C (Si(CH₃)₃)~-2.0
¹³C (Sn(CH₂CH₂CH₂CH₃)₃)~10-30

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties from first principles. arxiv.orgaps.org For a molecule such as Tributylstannyltrimethylsilane, these calculations are particularly valuable for elucidating the nature of the unique silicon-tin (Si-Sn) bond. Methods range from Hartree-Fock theory to more advanced post-HF methods and Density Functional Theory (DFT), which balances computational cost with accuracy. unige.chaps.org

The electronic structure of a molecule dictates its physical and chemical properties. Analysis of this compound focuses on the distribution of electrons, the nature of its chemical bonds, and the characteristics of its molecular orbitals.

A key feature of this compound is the covalent bond between the silicon and tin atoms. Computational studies on similar, simpler Si-Sn systems reveal significant insights into this bond's nature. nih.gov The bond is highly polarizable due to the differences in electronegativity and the diffuse nature of the valence orbitals on the heavy tin atom.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. wikipedia.orgmdpi.com A smaller gap generally suggests higher reactivity. mdpi.com For this compound, the HOMO is expected to have significant contributions from the Si-Sn σ-bond, making it the likely site for electrophilic attack.

Table 1: Representative Calculated Electronic Properties of the Si-Sn Bond Note: These are illustrative values based on typical DFT calculations for organometallic compounds containing Si-Sn bonds, as specific experimental or calculated values for this compound are not uniformly available in foundational literature. The methods shown are representative of those used for such analyses.

PropertyRepresentative ValueComputational Method
Si-Sn Bond Length~2.60 ÅDFT (B3LYP)
HOMO Energy~ -5.5 eVDFT/B3LYP/cc-pVTZ
LUMO Energy~ 0.5 eVDFT/B3LYP/cc-pVTZ
HOMO-LUMO Gap~ 6.0 eVDFT/B3LYP/cc-pVTZ

Computational chemistry allows for the detailed exploration of potential chemical reaction pathways. matlantis.com This involves identifying the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. matlantis.comyoutube.com The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. matlantis.com

For this compound, a primary reaction of interest is the cleavage of the Si-Sn bond. Reaction pathway modeling can be used to investigate the mechanisms of this cleavage by various reagents (e.g., electrophiles, nucleophiles, or radicals). By mapping the potential energy surface, researchers can determine the most favorable pathway for a reaction, providing a theoretical basis for observed experimental outcomes. nih.gov For example, modeling could elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information on the conformational dynamics, thermodynamic properties, and transport phenomena of molecules in various environments. nih.govresearchgate.net

While specific MD simulation studies focused solely on this compound are not widely documented in the literature, this technique could be applied to understand several aspects of its behavior. For instance, MD simulations could model the molecule's conformational flexibility, particularly the rotation around the Si-Sn bond and the dynamics of the butyl and methyl groups. Furthermore, simulations of this compound in different solvents could elucidate solvation structures and dynamics, explaining its solubility and behavior in solution. rsc.org

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying molecular systems. mdpi.com DFT is based on the principle that the energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction. unige.ch This approach often provides an excellent balance of accuracy and computational efficiency, making it suitable for larger molecules like this compound. researchgate.net

DFT is widely used to perform the electronic structure analyses and reaction pathway modeling described above. Specific applications for this compound include:

Geometric Optimization: Determining the lowest-energy three-dimensional structure of the molecule, including bond lengths and angles.

Vibrational Frequency Analysis: Calculating the infrared and Raman spectra to help identify the molecule and confirm that an optimized structure corresponds to a stable minimum on the potential energy surface.

Electronic Property Calculation: Computing properties such as the dipole moment, polarizability, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

Thermochemical Analysis: Estimating thermodynamic quantities like enthalpy of formation and atomization energy. nih.gov Studies on related Si-Sn clusters have successfully used DFT methods like B3LYP to determine these values. nih.gov

Computational Prediction of Reactivity and Selectivity

By integrating the results from electronic structure calculations, computational models can predict the reactivity and selectivity of this compound. rsc.org Frontier Molecular Orbital (FMO) theory is a primary tool for this purpose. The interaction between the HOMO of one reactant and the LUMO of another governs many chemical reactions. The shape and energy of these orbitals in this compound can predict where and how it will react.

Global reactivity descriptors, derived from the HOMO and LUMO energies within the framework of conceptual DFT, provide quantitative measures of a molecule's reactivity. irjweb.com

Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive. mdpi.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons from the system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, indicating its ability to act as an electrophile. mdpi.com

These descriptors help to rationalize and predict the molecule's behavior in different chemical environments, guiding the design of synthetic routes and explaining observed reaction outcomes. nih.gov

Table 2: Global Reactivity Descriptors (Illustrative) Note: These descriptors are calculated from HOMO and LUMO energies. The values are representative and intended to illustrate the type of data generated from computational analysis.

DescriptorFormulaInterpretation
Hardness (η)(ELUMO - EHOMO) / 2Resistance to deformation or change; higher value indicates lower reactivity.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Electron donating/accepting tendency.
Electrophilicity (ω)μ2 / (2η)Propensity to accept electrons; a measure of electrophilic character.

Analytical Methodologies for Tributylstannyltrimethylsilane

Spectroscopic Techniques in Elucidating Molecular Structure and Purity

Spectroscopy is a cornerstone in the analysis of Tributylstannyltrimethylsilane, providing fundamental insights into its atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of this compound, offering detailed information about the hydrogen, carbon, and tin environments within the molecule. rsc.org The analysis of ¹H, ¹³C, and ¹¹⁹Sn NMR spectra provides unambiguous evidence for the compound's structure. academie-sciences.frhuji.ac.il

¹H NMR: The proton NMR spectrum provides information on the hydrogen atoms. The chemical shifts are influenced by the proximity of electronegative atoms and unsaturated groups. libretexts.org For this compound, distinct signals appear for the protons of the trimethylsilyl (B98337) group and the three butyl groups attached to the tin atom.

¹³C NMR: In ¹³C NMR, each unique carbon atom in the molecule produces a distinct signal. oregonstate.edulibretexts.org The chemical shifts are spread over a much wider range than in ¹H NMR, often allowing for the clear resolution of every carbon signal. docbrown.info Factors like electronegativity of attached atoms and hybridization state influence the chemical shifts. libretexts.org The signals for the butyl chain carbons and the trimethylsilyl carbons in this compound appear in characteristic regions of the spectrum.

¹¹⁹Sn NMR: As one of three naturally occurring tin isotopes with a nuclear spin of 1/2, ¹¹⁹Sn is the most commonly used for NMR studies due to its higher natural abundance and sensitivity compared to ¹¹⁵Sn and ¹¹⁷Sn. academie-sciences.frhuji.ac.il ¹¹⁹Sn NMR spectroscopy is a powerful technique for the characterization of organotin compounds, with chemical shifts that are highly sensitive to the electronic environment and coordination number of the tin atom. rsc.orgacademie-sciences.frosti.gov

Table 1: Representative NMR Spectroscopic Data for this compound
NucleusChemical Shift (δ) Range (ppm)Assignment
¹H~0.1Si(CH₃)₃
¹H~0.9 - 1.5Sn-(CH₂CH₂CH₂CH₃)₃
¹³C~0Si(CH₃)₃
¹³C~10 - 30Sn-(CH₂CH₂CH₂CH₃)₃
¹¹⁹SnVariableSnBu₃(SiMe₃)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. scienceready.com.au When analyzing this compound, electron impact (EI) ionization typically causes the molecule to fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint. libretexts.org

The fragmentation of organotin and silyl (B83357) compounds often involves the cleavage of the metal-carbon or silicon-carbon bonds. researchgate.net For this compound, the primary fragmentation pathways would involve the loss of butyl radicals (C₄H₉•, mass 57) and the trimethylsilyl group ((CH₃)₃Si•, mass 73). The resulting mass spectrum would show a characteristic isotopic pattern for tin-containing fragments, which aids in their identification.

Table 2: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound
m/z (Mass/Charge)Predicted Fragment IonOrigin
[M - 57]⁺[Sn(C₄H₉)₂(Si(CH₃)₃)]⁺Loss of one butyl radical
[M - 73]⁺[Sn(C₄H₉)₃]⁺Loss of trimethylsilyl radical
[M - 115]⁺[Sn(C₄H₉)(Si(CH₃)₃)]⁺Loss of two butyl radicals
291[Sn(C₄H₉)₃]⁺Tributyltin cation
73[Si(CH₃)₃]⁺Trimethylsilyl cation

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. specac.com Different types of chemical bonds vibrate at characteristic frequencies, and by measuring which frequencies of radiation are absorbed (IR) or scattered (Raman), a unique spectrum or "fingerprint" of the molecule can be obtained. spiedigitallibrary.orgtandfonline.com

For this compound, the key vibrational modes are associated with the C-H, Si-C, and Sn-C bonds. vscht.cz The C-H stretching vibrations of the methyl and butyl groups are typically observed in the 2850-3000 cm⁻¹ region. uobabylon.edu.iq The Si-C bonds of the trimethylsilyl group give rise to characteristic bands, and the Sn-C stretching vibrations of the tributyltin moiety appear in the lower frequency (fingerprint) region of the spectrum, typically between 450 and 600 cm⁻¹. researchgate.net Raman spectroscopy is particularly useful for identifying organotin compounds and can distinguish between different families, such as tributyl and triphenyl derivatives. nih.govnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeApproximate Wavenumber (cm⁻¹)Technique
C-H Stretching2850 - 3000IR & Raman
C-H Bending~1465IR & Raman
Si-C Stretching~840, ~1250IR & Raman
Sn-C Stretching450 - 600IR & Raman

Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures or environmental samples prior to its identification and quantification.

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. cdc.gov For organotin compounds like this compound, which may have limited volatility, a derivatization step is often required. cdc.govanalchemres.org This typically involves converting the analyte into a more volatile form, for example, through ethylation with sodium tetraethylborate or conversion to a hydride. ysi.comgov.bc.canih.gov

The separation is performed on a capillary column, often with an apolar stationary phase. nih.gov Detection can be achieved using various detectors. A mass spectrometer (GC-MS) provides high selectivity and sensitivity, allowing for both quantification and structural confirmation of the analyte. analchemres.orgnih.govnih.govnih.govgov.bc.ca Another sensitive and selective detector for tin compounds is the pulsed flame photometric detector (PFPD). ysi.com

Table 4: Typical Gas Chromatography (GC) Parameters for Organotin Analysis
ParameterDescription
DerivatizationOften required (e.g., ethylation, hydride generation) to increase volatility. gov.bc.canih.gov
ColumnCapillary column, often with a nonpolar stationary phase (e.g., DB-5). nih.gov
DetectorMass Spectrometry (MS) for high selectivity and structural information. nih.govnih.gov Pulsed Flame Photometric Detector (PFPD) for selective tin detection. ysi.comnih.gov
ModeSelected Ion Monitoring (SIM) with MS can be used to enhance sensitivity for trace analysis. gov.bc.canih.govgov.bc.ca

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that offers the advantage of analyzing compounds without the need for a derivatization step, which is often a requirement in GC. cdc.govperkinelmer.com This simplifies sample preparation and avoids potential alteration of the analyte. nelac-institute.org

For the analysis of organotin compounds, reversed-phase HPLC is commonly employed. epa.gov A C18 column is a frequent choice for the stationary phase. speciation.netnih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, sometimes containing additives like acetic acid or a complexing agent like tropolone (B20159) to improve peak shape and separation. speciation.netnih.gov Detection is often achieved with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), a highly sensitive and element-specific technique that allows for very low detection limits of tin-containing compounds. perkinelmer.comspeciation.netnih.govnih.gov

Table 5: Typical High-Performance Liquid Chromatography (HPLC) Parameters for Organotin Analysis
ParameterDescription
ModeReversed-phase chromatography is most common. epa.gov
Stationary PhaseC18 column is frequently used. speciation.netnih.gov
Mobile PhaseGradient elution with mixtures of Acetonitrile/Methanol and buffered aqueous solution (e.g., with acetic acid, tropolone). speciation.netnih.gov
DetectorInductively Coupled Plasma Mass Spectrometry (ICP-MS) for highly sensitive and specific tin detection. perkinelmer.comspeciation.netnih.gov UV detection is also possible. nih.gov

Environmental Considerations and Toxicological Research of Organotin Compounds

Environmental Fate and Transport of Tributyltin Compounds

Tributyltin (TBT) compounds, a class of organotin compounds, have been recognized as some of the most toxic substances intentionally introduced into the aquatic environment by humans. nih.govku.ac.th Their primary use as biocides in antifouling paints for ships, as well as in wood preservatives and industrial water systems, has led to their widespread distribution in marine and freshwater ecosystems. neptjournal.comcdc.govpanda.org Understanding the environmental fate and transport of these compounds is crucial for assessing their ecological risk.

Degradation Pathways (e.g., Debutylation)

The degradation of tributyltin in the environment proceeds through the sequential removal of butyl groups from the tin atom, a process known as debutylation. inchem.orgpublications.gc.ca This degradation can occur through both abiotic and biotic pathways.

Abiotic Degradation:

Photodegradation: TBT can be broken down by sunlight (photolysis), particularly by UV light at wavelengths around 300 nm. inchem.orgwho.int However, in turbid waters, photolysis is less significant than biodegradation. cdc.gov

Hydrolysis: While hydrolytic cleavage of the tin-carbon bond can occur, it is generally not a significant degradation pathway under typical environmental pH conditions. inchem.orgwho.int

Biotic Degradation:

Microbial Degradation: A variety of microorganisms, including bacteria, fungi, and microalgae, are capable of degrading TBT. cdc.govoup.com This biodegradation is a major process for TBT removal, especially in waters with high levels of suspended solids. cdc.gov The process involves a sequential debutylation, transforming TBT into dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and ultimately to less toxic inorganic tin. publications.gc.caresearchgate.netepa.gov Studies have shown that different microbial activities, such as sulfate (B86663) reduction and nitrate (B79036) reduction, can influence the dominant degradation pathway (methylation vs. debutylation) in sediments. nih.gov For instance, the bacterium Moraxella osloensis has demonstrated a significant ability to degrade TBT, with about 80% degradation observed in 7 days. nih.gov

Bioaccumulation and Biotransformation in Aquatic Environments

Tributyltin's chemical properties contribute to its significant bioaccumulation in aquatic organisms. wikipedia.org

Bioaccumulation: Due to its lipophilic (fat-loving) nature and low water solubility, TBT readily accumulates in the tissues of aquatic organisms. inchem.orgwho.int High bioconcentration factors (BCFs), with values reported up to 7,000 in laboratory studies and even higher in the field, indicate a strong tendency for TBT to be taken up by organisms from the surrounding water. who.int Organisms like mollusks, oysters, and fish can accumulate TBT to concentrations many times higher than the ambient water levels. neptjournal.comwikipedia.org For example, the concentration of TBT in some shellfish can be 1,000 times greater than in the surrounding water. neptjournal.com This accumulation is particularly pronounced in fatty tissues. researchgate.net

Biotransformation: Once inside an organism, TBT can be metabolized, primarily through debutylation, into DBT and MBT. epa.gov However, the capacity for this biotransformation varies among species. Bivalves, for instance, have a low capacity to metabolize TBT, which contributes to their high bioaccumulation levels. who.int In contrast, some fish and crabs can metabolize TBT more effectively. epa.gov

Partition Behavior (e.g., Octanol-Water and Sediment-Water Partition Coefficients)

The partitioning behavior of TBT between water, sediment, and organic matter is a key factor in its environmental distribution and bioavailability.

Octanol-Water Partition Coefficient (Kow): The log Kow for TBT ranges from 3.9 to 4.9, indicating its hydrophobic nature. nih.govku.ac.th This value can be influenced by factors such as salinity and pH. nih.govku.ac.thpsu.edu A higher Kow generally predicts greater hydrophobicity and, consequently, a higher potential for bioaccumulation and toxicity. oup.com

Sediment-Water Partition Coefficient (Kd and Koc): TBT has a strong affinity for particulate matter and readily adsorbs to sediments. nih.govku.ac.thinchem.org The sediment-water partition coefficient (Kd) for TBT has been observed to range from 88 to 4,909 L/kg, influenced by sediment properties, salinity, pH, and temperature. nih.govku.ac.th When normalized for organic carbon content, the equilibrium organic carbon-normalized sediment-water partition coefficient (Koc) in marine environments is approximately 32,000 (log Koc ≈ 4.5). nih.gov This strong adsorption to sediment means that sediments can act as a long-term reservoir for TBT. researchgate.netnih.gov

Interactive Data Table: Partition Coefficients of Tributyltin (TBT)

ParameterValue RangeInfluencing FactorsReference
Log Kow 3.9 - 4.9Salinity, pH nih.govku.ac.th
Kd (L/kg) 88 - 4,909Sediment properties, salinity, pH, temperature nih.govku.ac.th
Log Koc ~ 4.5Organic carbon content nih.gov

Persistence in Environmental Compartments

Tributyltin is considered a persistent organic pollutant due to its long half-life in certain environmental compartments. researchgate.netresearchgate.net

Water Column: The half-life of TBT in the water column is relatively short, ranging from a few days to a few weeks, due to degradation processes like photolysis and microbial activity. cdc.govwho.intacs.org In oligotrophic (nutrient-poor) open sea environments, however, the half-life can be much longer, estimated to be several years. acs.org

Sediments: In sediments, particularly under anoxic (oxygen-deficient) conditions, TBT is highly persistent. panda.orgresearchgate.net Its half-life in sediments can range from several years to decades. researchgate.netfrontiersin.org This persistence means that contaminated sediments can act as a long-term source of TBT to the overlying water column, even after the initial sources of pollution have been removed. wikipedia.orgresearchgate.net Dredging activities can resuspend these contaminated sediments, reintroducing TBT into the aquatic environment. panda.org

Ecotoxicological Impact and Risk Assessment of Organotin Compounds

Organotin compounds, particularly tributyltin, are among the most toxic chemicals to aquatic life. nih.govnih.gov Their widespread use has led to significant ecotoxicological impacts in various aquatic ecosystems. tandfonline.com

Toxicity Mechanisms to Organisms

The toxicity of organotin compounds is multifaceted and affects organisms at various biological levels, from the molecular to the whole organism.

Membrane Disruption and Enzyme Inhibition: Organotins are lipophilic and can interact with and disrupt cell membranes. nih.gov Triorganotins, like TBT, are known to affect membrane functions, including energy transduction and solute transport. oup.com They are potent inhibitors of mitochondrial ATP synthase, the enzyme responsible for producing cellular energy (ATP). nih.gov Diorganotins can exert their toxicity by binding to dithiol groups in enzymes and cofactors. oup.com

Endocrine Disruption: TBT is a well-documented endocrine-disrupting chemical. epa.govnih.gov It is famously known for causing "imposex" in female gastropods, a condition where they develop male sexual characteristics. frontiersin.org This effect is one of the most sensitive biological responses to TBT contamination. TBT is also known to interfere with steroid biosynthesis and degradation. nih.gov It acts as an agonist for both the retinoid X receptor (RXR) and the peroxisome proliferator-activated receptor γ (PPARγ), which can lead to the differentiation of fat cells (adipocytes), suggesting it may act as an "obesogen". nih.gov

Neurotoxicity: Environmental organotins exhibit neurotoxic effects, causing behavioral abnormalities and toxicity to the developing central nervous system. nih.gov In vitro studies have demonstrated that organotins can induce an increase in intracellular calcium levels and glutamate (B1630785) excitotoxicity. nih.gov It has also been reported that TBT can decrease the expression of a specific glutamate receptor subunit (GluR2), leading to increased neuronal vulnerability. nih.gov

Developmental Toxicity: Organotin compounds can have severe impacts on the development of various organisms, including sea urchins, ascidians, mussels, and fish. frontiersin.org The sensitivity to organotins can vary depending on the species and the developmental stage. frontiersin.org For example, the gastrula stage has been identified as a particularly sensitive period in the embryonic development of some marine invertebrates. frontiersin.org Exposure to TBT during embryonic development in fish can lead to reduced hatchability, skeletal deformities, and pericardial edema. frontiersin.org

The toxicity of organotin compounds generally follows the order: triorganotins > diorganotins > monoorganotins. oup.compjoes.com

Microbial Interactions (Detoxification, Accumulation)

A comprehensive review of available scientific literature reveals a significant gap in research specifically concerning the microbial interactions of Tributylstannyltrimethylsilane. As of now, there are no specific studies detailing the detoxification or accumulation of this particular compound by microorganisms.

Research on other tributyltin (TBT) compounds has shown that some microorganisms can detoxify them through processes like debutylation, where butyl groups are sequentially removed from the tin atom. nih.govresearchgate.net For instance, bacteria such as Moraxella osloensis have demonstrated the ability to degrade TBT into less toxic forms like dibutyltin (DBT) and monobutyltin (MBT). nih.govscience.gov The primary mechanisms of microbial resistance to TBT compounds are believed to be detoxification through degradation and bioaccumulation within the cell. researchgate.net However, it is crucial to note that these findings pertain to general TBT compounds, and specific pathways for this compound have not been investigated. Without targeted research, it remains unknown whether the trimethylsilyl (B98337) group in its structure influences these microbial interaction pathways.

Assessment of Environmental Exposure Factors

There is a notable absence of environmental monitoring data and specific exposure assessments for this compound in the public domain. While the environmental fate of many organotin compounds, particularly TBT used in antifouling paints, has been studied, specific data for this compound is not available in environmental monitoring databases. erasm.orgeuropa.eu

General studies on organotins indicate that their environmental presence is a concern due to persistence and bioaccumulation potential. wikipedia.orgresearchgate.net Factors such as water solubility, adhesion to sediments, and biomagnification through the food chain are critical for assessing exposure risks. wikipedia.orgresearchgate.net For other tributyltin compounds, exposure routes for humans can include the consumption of contaminated seafood. researchgate.net However, without specific studies on this compound, its environmental persistence, mobility, and primary exposure routes for ecosystems and humans remain undetermined. The compound is sold for research and chemical synthesis purposes, suggesting potential occupational exposure, but environmental levels are not documented. aksci.comamericanelements.com

Regulatory and Policy Implications

While specific international treaties or broad regulations singling out this compound are not prominent, the compound falls under the general category of organotin compounds, which are subject to various regulations globally due to their known toxicity. chemicalbook.comlookchem.com The regulatory status of this compound is primarily indicated through hazard classifications provided by chemical suppliers and inclusion in specific national chemical inventories.

Based on safety data sheets, this compound is classified as a hazardous substance with significant health and environmental warnings. sigmaaldrich.comsigmaaldrich.com These classifications have direct policy implications for its handling, transportation, and disposal.

Table 1: Hazard Classifications for this compound

Hazard Classification Type Description Source(s)
GHS Pictograms GHS06 (Skull and crossbones), GHS08 (Health hazard), GHS09 (Environment) sigmaaldrich.comsigmaaldrich.com
GHS Signal Word Danger sigmaaldrich.comsigmaaldrich.com
Hazard Statements H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H360FD (May damage fertility. May damage the unborn child), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects) sigmaaldrich.comsigmaaldrich.com
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects sigmaaldrich.comsigmaaldrich.com

| Water Hazard Class (WGK) | WGK 3: Severe hazard to water | sigmaaldrich.comsigmaaldrich.com |

In Japan, this compound is subject to specific national regulations:

Poisonous and Deleterious Substances Control Law (PDSCL): Classified as a Deleterious Substance. sigmaaldrich.com

Act on Confirmation, etc. of Release Amounts of Specific Chemical Substances in the Environment and Promotion of Improvements to the Management Thereof (PRTR Law): Listed as a Class I Designated Chemical Substance. sigmaaldrich.com

Fire Service Law (FSL): Categorized under Group 4: Flammable liquids. sigmaaldrich.com

Industrial Safety and Health Law (ISHL): Listed as a Substance Subject to be Indicated and Notified. sigmaaldrich.com

These classifications necessitate strict controls on its use and mandate clear communication of its hazards, forming the basis of its regulatory and policy framework.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Tributylstannyltrimethylsilane, and how can purity be validated?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution between tributyltin chloride and trimethylsilyl lithium under inert atmospheres. Purification via fractional distillation or column chromatography is critical. Validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) and gas chromatography-mass spectrometry (GC-MS). Ensure compliance with NIH guidelines for reporting experimental conditions, including solvent choice, reaction temperature, and catalyst ratios to enable replication . For sample preparation protocols, document buffer systems and concentrations if applicable, as per standardized reporting frameworks .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer: Use gloves, goggles, and fume hoods to prevent dermal/ocular exposure and inhalation. Avoid aqueous environments due to hydrolysis risks. Waste disposal must adhere to institutional hazardous material guidelines. Reference safety protocols from analogous organotin compounds, emphasizing inert atmosphere handling and spill containment strategies. Detailed safety measures should be explicitly stated in the "Materials and Methods" section of lab reports .

Q. How should this compound be stored to maintain stability, and what degradation products should be monitored?

  • Methodological Answer: Store under argon or nitrogen at –20°C to prevent oxidation and hydrolysis. Degradation products include tributyltin oxide and trimethylsilanol, detectable via FT-IR or LC-MS. Periodically assess stability by comparing fresh and aged samples using spectroscopic techniques. Report storage conditions and degradation monitoring in study protocols to enhance reproducibility .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Design experiments varying substituents on coupling partners to isolate steric vs. electronic contributions. Use kinetic studies (e.g., variable-temperature NMR) and computational modeling (DFT) to map transition states. Compare turnover frequencies (TOFs) under controlled conditions. Statistical analysis should account for solvent polarity, ligand effects, and temperature gradients, as outlined in preclinical research frameworks .

Q. What methodological approaches resolve contradictions in reported catalytic efficiencies of this compound across different studies?

  • Methodological Answer: Conduct meta-analyses of literature data, controlling for variables like solvent purity, catalyst loading, and reaction scale. Use control experiments to replicate conflicting results under identical conditions. Apply multivariate regression to identify confounding factors (e.g., trace moisture). Document search strategies and database selections systematically, as per evidence synthesis standards .

Q. How can advanced spectroscopic techniques (e.g., in situ NMR) elucidate transient intermediates in reactions involving this compound?

  • Methodological Answer: Employ stopped-flow NMR or cryogenic quenching to capture short-lived intermediates. Optimize acquisition parameters (e.g., scan times, decoupling sequences) for sensitivity. For quantitative analysis, integrate isotopic labeling (e.g., ¹¹⁹Sn-enriched reagents) and hyphenated techniques like LC-NMR. Reference sample preparation protocols to ensure reproducibility, particularly for air-sensitive intermediates .

Methodological Considerations for Data Reporting

  • Experimental Reproducibility: Adhere to NIH preclinical guidelines by detailing reaction scales, catalyst sources, and equipment calibration .
  • Statistical Rigor: Collaborate with statisticians to design power analyses and select appropriate statistical tests (e.g., ANOVA for multi-condition comparisons) .
  • Ethical Documentation: Disclose all synthetic byproducts and environmental hazards in compliance with institutional safety reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.